Lipophilicity and Ligand Efficiency Advantage Over Brominated Analog
The target compound (MW 357.36) [1] is significantly lighter and likely less lipophilic than its 4-bromo-2-formylphenoxy analog (N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide, MW 392.21) [2]. The heavy bromine atom increases the molecular weight by ~35 Da and adds substantial lipophilicity, which often correlates with poorer solubility, higher non-specific binding, and less favorable ADMET profiles.
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | MW: 357.36 [1] |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide; MW: 392.21 [2] |
| Quantified Difference | Delta MW = -34.85 g/mol for the target compound, representing a 9% reduction in size and the absence of a heavy, lipophilic bromine atom. |
| Conditions | Calculated from molecular formulas; C19H19NO6 vs. C17H14BrNO5. |
Why This Matters
For procurement in early drug discovery, a lower molecular weight and reduced lipophilicity are critical for higher ligand efficiency indices, making it a more attractive starting point for optimization compared to halogenated, higher-MW analogs.
- [1] N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. CAS 1090831-94-9. Molecular Formula: C19H19NO6. Molecular Weight: 357.362 g/mol. View Source
- [2] N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-formylphenoxy)acetamide. CAS 874971-51-4. Molecular Formula: C17H14BrNO5. Molecular Weight: 392.205 g/mol. View Source
